
2-(Aminomethyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclopentane, featuring an aminomethyl group and a carboxylic acid group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by a series of steps to introduce the carboxylic acid group. One common method involves the following steps:
- The intermediate is then oxidized to form 2-(Aminomethyl)cyclopentanone.
- Finally, the compound undergoes a carboxylation reaction to introduce the carboxylic acid group, yielding this compound .
Cyclopentanone: reacts with and to form 2-(Aminomethyl)cyclopentanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)cyclopentane-1-carboxylic acid: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Uniqueness: 2-(Aminomethyl)cyclopentane-1-carboxylic acid is unique due to the presence of both an aminomethyl group and a carboxylic acid group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-(aminomethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c8-4-5-2-1-3-6(5)7(9)10/h5-6H,1-4,8H2,(H,9,10) |
InChI-Schlüssel |
FONSINLSFMJZQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)C(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
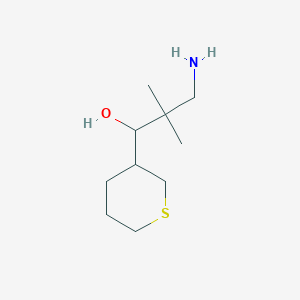
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
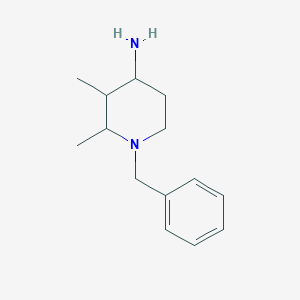
![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
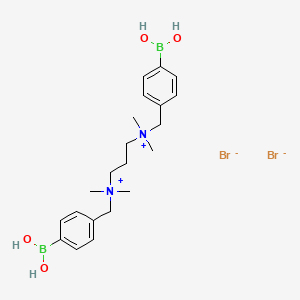
![1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13156866.png)
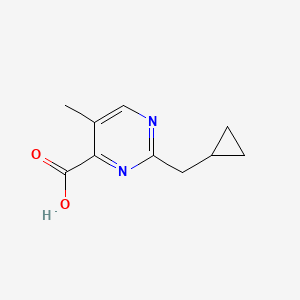
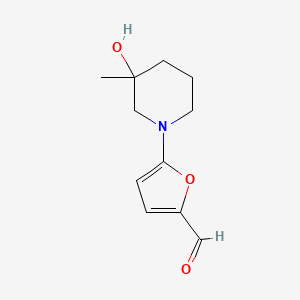
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)
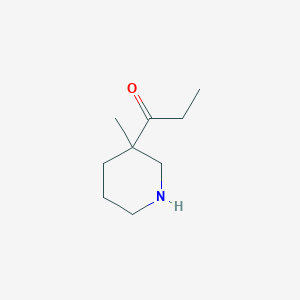
![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
